

FT-IR spectrum of 2-(Bromomethyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Bromomethyl)benzoic acid**

Cat. No.: **B1267480**

[Get Quote](#)

An In-Depth Guide to the FT-IR Spectrum of **2-(Bromomethyl)benzoic Acid**: A Comparative Analysis

Introduction

2-(Bromomethyl)benzoic acid is a bifunctional organic compound featuring both a carboxylic acid and a benzylic bromide.^[1] This unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical products. Accurate structural confirmation is paramount in its application, and Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and non-destructive analytical technique for this purpose.

This guide provides a detailed analysis of the FT-IR spectrum of **2-(Bromomethyl)benzoic acid**. As a senior application scientist, the objective is not merely to present a spectrum but to elucidate the structural information encoded within its vibrational bands. To achieve this, we will compare its spectrum against structurally related alternatives: Benzoic Acid, 2-Methylbenzoic Acid, and Benzyl Bromide. This comparative approach allows for the unambiguous assignment of key functional groups and highlights the unique spectral signature of the target molecule.

Experimental Protocol: Acquiring the FT-IR Spectrum

The acquisition of a high-quality FT-IR spectrum from a solid sample like **2-(Bromomethyl)benzoic acid** is critical for accurate analysis. The Potassium Bromide (KBr) pellet method is a widely used and reliable technique.

Objective: To prepare a solid sample of **2-(Bromomethyl)benzoic acid** in a KBr pellet for FT-IR transmission analysis.

Materials:

- **2-(Bromomethyl)benzoic acid** (analytical grade)
- FT-IR grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle
- Pellet press with die set
- Spatula
- FT-IR Spectrometer

Step-by-Step Methodology:


- Drying: Ensure the KBr powder is completely dry by heating it in an oven at $\sim 110^{\circ}\text{C}$ for at least 2 hours and cooling it in a desiccator. Moisture is the most significant interferent, causing a broad O-H absorption band around 3400 cm^{-1} .
- Sample Preparation: Weigh approximately 1-2 mg of **2-(Bromomethyl)benzoic acid** and 150-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100. Causality: This low concentration prevents absorption bands from becoming totally absorbing (saturating the detector) and ensures the sample is finely dispersed.
- Grinding: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture gently at first to break up larger crystals, then more vigorously for 3-5 minutes until the mixture is a fine, homogenous powder with a consistency similar to flour. Causality: Thorough grinding is essential to reduce particle size below the wavelength of the incident IR radiation, which minimizes scattering (the Christiansen effect) and produces a flat baseline.
- Pellet Pressing: Transfer a portion of the homogenous powder into the pellet die. Distribute it evenly. Place the die into the hydraulic press.

- Evacuation (Optional but Recommended): Connect the die to a vacuum line for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque or brittle.
- Pressing: Apply pressure (typically 7-10 tons) for 2-3 minutes. Trustworthiness: The resulting pellet should be transparent or translucent and free of cracks. An opaque or cloudy pellet indicates poor grinding, moisture, or trapped air and will result in a poor-quality spectrum.
- Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample chamber should be recorded first.

Alternative Method: Attenuated Total Reflectance (ATR)

ATR is a modern alternative that requires minimal sample preparation. A small amount of the solid powder is simply pressed against a high-refractive-index crystal (often diamond). While faster, the relative intensities of peaks in an ATR spectrum can differ slightly from a transmission spectrum, and band positions can shift by a few wavenumbers.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: KBr pellet preparation and FT-IR analysis workflow.

Spectral Analysis: 2-(Bromomethyl)benzoic Acid

The FT-IR spectrum of **2-(Bromomethyl)benzoic acid** is a composite of its constituent parts: the carboxylic acid, the bromomethyl group, and the ortho-disubstituted aromatic ring.

- **O-H Stretching (Carboxylic Acid):** A hallmark of carboxylic acids is an extremely broad absorption band appearing from approximately 3300 cm^{-1} down to 2500 cm^{-1} .^{[2][3]} This breadth is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond energies. This band is often "messy," with sharp C-H stretching peaks superimposed on it.^[2]
- **C-H Stretching (Aromatic and Aliphatic):**
 - **Aromatic C-H:** Weak to medium sharp peaks are expected just above 3000 cm^{-1} (typically $3100\text{-}3000\text{ cm}^{-1}$), characteristic of C-H bonds where the carbon is sp^2 hybridized.^{[4][5][6]}
 - **Aliphatic C-H:** The C-H stretches of the $-\text{CH}_2\text{Br}$ group will appear just below 3000 cm^{-1} (typically $2980\text{-}2850\text{ cm}^{-1}$).
- **C=O Stretching (Carbonyl):** An intense, sharp absorption band is expected between $1710\text{-}1680\text{ cm}^{-1}$.^{[4][7]} The conjugation of the carbonyl group with the aromatic ring lowers its vibrational frequency compared to a non-conjugated (saturated) carboxylic acid ($1730\text{-}1700\text{ cm}^{-1}$).^[7] This is often the strongest peak in the spectrum.
- **C=C Stretching (Aromatic Ring):** Two to three medium-intensity bands appear in the $1625\text{-}1465\text{ cm}^{-1}$ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.^{[4][6]}
- **C-O Stretching and O-H Bending (Carboxylic Acid):** A medium-intensity C-O stretching band is found in the $1320\text{-}1210\text{ cm}^{-1}$ region.^{[2][7]} Additionally, a broad O-H out-of-plane bend (wag) can often be seen centered around $960\text{-}900\text{ cm}^{-1}$.^[7]
- **C-Br Stretching (Alkyl Halide):** The key vibration for the bromomethyl group is the C-Br stretch. This absorption occurs at low frequencies, typically in the range of $690\text{-}515\text{ cm}^{-1}$.^{[6][8][9][10]} Its presence in the fingerprint region is a critical identifier for this molecule.

- C-H Bending (Aromatic Out-of-Plane): The substitution pattern on the benzene ring can be determined from strong bands in the $900\text{-}675\text{ cm}^{-1}$ region. For an ortho-disubstituted ring, a strong absorption band is characteristically found around 750 cm^{-1} .

Comparative Spectral Analysis

By comparing the spectrum of **2-(Bromomethyl)benzoic acid** to its analogues, we can definitively assign its characteristic peaks.

Vibrational Mode	2-(Bromomethyl)benzoic Acid	Benzoic Acid	2-Methylbenzoic Acid	Benzyl Bromide	Reason for Difference
O-H Stretch (Carboxyl)	~3300-2500 cm ⁻¹ (very broad)	~3300-2500 cm ⁻¹ (very broad)	~3300-2500 cm ⁻¹ (very broad)	Absent	Benzyl bromide lacks the carboxylic acid group.
C=O Stretch (Carbonyl)	~1700-1680 cm ⁻¹ (strong)	~1700-1680 cm ⁻¹ (strong)	~1700-1680 cm ⁻¹ (strong)	Absent	Benzyl bromide lacks the carboxylic acid group.
C-O Stretch (Carboxyl)	~1320-1210 cm ⁻¹ (medium)	~1320-1210 cm ⁻¹ (medium)	~1320-1210 cm ⁻¹ (medium)	Absent	Benzyl bromide lacks the carboxylic acid group.
C-Br Stretch	~690-515 cm ⁻¹ (medium)	Absent	Absent	~690-515 cm ⁻¹ (medium)	Only the brominated compounds possess this bond.
Aromatic C-H oop Bend	~750 cm ⁻¹ (ortho)	~750 cm ⁻¹ & ~710 cm ⁻¹ (mono)	~750 cm ⁻¹ (ortho)	~750 cm ⁻¹ & ~710 cm ⁻¹ (mono)	Substitution pattern dictates the position of this bend.

2-(Bromomethyl)benzoic Acid vs. Benzoic Acid

The spectrum of benzoic acid will be very similar in the carboxyl region (O-H, C=O, C-O stretches) and the aromatic region.[4][11] However, it will completely lack the characteristic C-Br stretching frequency in the low-wavenumber region (~690-515 cm⁻¹).[8] This comparison directly isolates the peak corresponding to the bromomethyl substituent.

2-(Bromomethyl)benzoic Acid vs. 2-Methylbenzoic Acid

This is a more subtle comparison. Both molecules are ortho-substituted benzoic acids and will show nearly identical absorptions for the carboxyl group and the aromatic ring. The key distinction lies in the substituent. While our target molecule has a C-Br stretch, 2-methylbenzoic acid will show C-H bending vibrations for its methyl group (around 1450 cm^{-1} and 1380 cm^{-1}). The most definitive difference is the presence of the C-Br stretch in **2-(bromomethyl)benzoic acid** and its absence in 2-methylbenzoic acid.[12][13]

2-(Bromomethyl)benzoic Acid vs. Benzyl Bromide

This comparison highlights the dominant features of the carboxylic acid group. The spectrum of benzyl bromide will show aromatic C-H stretches ($>3000\text{ cm}^{-1}$), aliphatic C-H stretches ($<3000\text{ cm}^{-1}$), and the crucial C-Br stretch ($\sim690\text{-}515\text{ cm}^{-1}$).[14][15] However, it will be conspicuously missing the extremely broad O-H stretch and the intense C=O carbonyl peak that are the most prominent features in the spectrum of **2-(Bromomethyl)benzoic acid**.[2][7]

Conclusion

The FT-IR spectrum of **2-(Bromomethyl)benzoic acid** is uniquely defined by a combination of key absorptions. The presence of a very broad O-H stretch from $3300\text{-}2500\text{ cm}^{-1}$ and a strong, sharp C=O stretch around $1700\text{-}1680\text{ cm}^{-1}$ confirms the aromatic carboxylic acid moiety. The presence of a medium intensity band in the $690\text{-}515\text{ cm}^{-1}$ region of the fingerprint confirms the C-Br bond. Finally, the aromatic C-H out-of-plane bending pattern ($\sim750\text{ cm}^{-1}$) is consistent with ortho-disubstitution. Through logical, comparative analysis against structurally similar molecules, these assignments can be made with a high degree of confidence, making FT-IR spectroscopy an indispensable tool for the verification and quality control of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Bromomethyl)benzoic acid | 7115-89-1 [chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzoic acid, 2-methyl- [webbook.nist.gov]
- 14. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Benzyl bromide(100-39-0) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [FT-IR spectrum of 2-(Bromomethyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267480#ft-ir-spectrum-of-2-bromomethyl-benzoic-acid\]](https://www.benchchem.com/product/b1267480#ft-ir-spectrum-of-2-bromomethyl-benzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com